molecular formula C10H10BrFO3 B8156678 3-Bromo-5-fluoro-4-isopropoxybenzoic acid

3-Bromo-5-fluoro-4-isopropoxybenzoic acid

Cat. No.: B8156678
M. Wt: 277.09 g/mol
InChI Key: YCAUSLJDLIACTB-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and isopropoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-isopropoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-4-isopropoxybenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to optimize reaction efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-isopropoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-fluoro-4-isopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-isopropoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are typically related to the functional groups present on the compound, such as the bromine and fluorine atoms, which influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-isopropoxybenzoic acid
  • 3-Bromo-4-fluoro-5-isopropoxybenzoic acid
  • 2-Bromo-5-fluoropyridine

Uniqueness

3-Bromo-5-fluoro-4-isopropoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-5-fluoro-4-propan-2-yloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAUSLJDLIACTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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